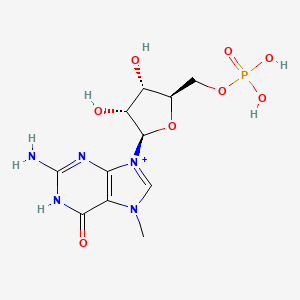
7-Methylguanosine 5'-phosphate
Overview
Description
7-Methylguanosine 5’-phosphate is a modified nucleoside that plays a crucial role in the regulation of gene expression. It is a component of the 5’ cap structure of eukaryotic messenger RNA (mRNA), which is essential for mRNA stability, splicing, and translation. The presence of 7-Methylguanosine 5’-phosphate at the 5’ end of mRNA protects it from degradation and facilitates the initiation of protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanosine 5’-phosphate typically involves the alkylation of guanosine at the N7 position. This can be achieved using alkyl iodide, bromide, or chloride under mild conditions . The reaction conditions are carefully controlled to ensure the selective methylation of the guanine ring.
Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-phosphate often employs enzymatic approaches. These methods utilize nucleoside triphosphates (NTPs) and RNA-processing enzymes to produce the desired compound . The enzymatic methods are preferred for their efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions: 7-Methylguanosine 5’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methyl group or the ribose moiety.
Reduction: Less common but can occur under specific conditions.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substituting Agents: Alkyl halides for further alkylation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methylguanine derivatives, while substitution can yield various alkylated guanosine compounds .
Scientific Research Applications
7-Methylguanosine 5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a molecular tool to study RNA metabolism and modification.
Biology: Plays a critical role in the regulation of gene expression and mRNA stability.
Industry: Utilized in the production of synthetic mRNA for therapeutic applications, including mRNA vaccines.
Mechanism of Action
The mechanism of action of 7-Methylguanosine 5’-phosphate involves its role in the mRNA cap structure. It binds to the eukaryotic translation initiation factor 4E (eIF4E), facilitating the binding of the ribosome to the mRNA and promoting the initiation of protein synthesis . This interaction is crucial for the stability and translation of mRNA, impacting various cellular processes.
Comparison with Similar Compounds
7-Methylguanosine 5’-triphosphate: Another cap structure component with a triphosphate group.
Trimethylguanosine: Found in certain small nuclear RNAs (snRNAs) with additional methyl groups.
Cap-4 Structure: Highly methylated cap structure found in some protozoa.
Uniqueness: 7-Methylguanosine 5’-phosphate is unique due to its specific role in the mRNA cap structure, which is essential for mRNA stability and translation. Its selective methylation at the N7 position distinguishes it from other similar compounds, making it a critical component in gene expression regulation .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKQNZVJJXPUQA-KQYNXXCUSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O8P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906399 | |
| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylguanosine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059612 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10162-58-0, 47442-17-1 | |
| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methyl-5′-guanylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5SL28EU5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

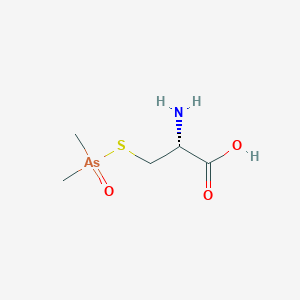

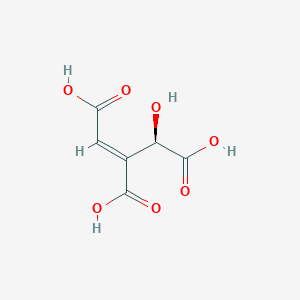
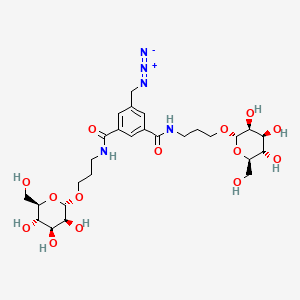

![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
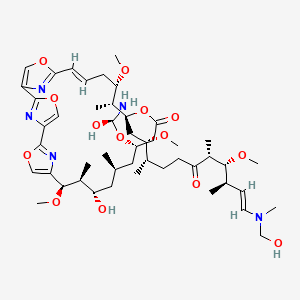
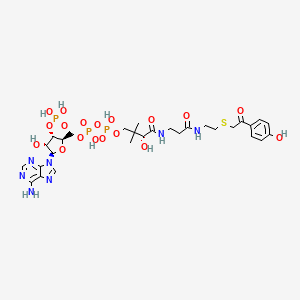
![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)
![(2S,3S,4R,5R,6S)-6-[[(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-5-[[(1S,4R,5S,6R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777210.png)
